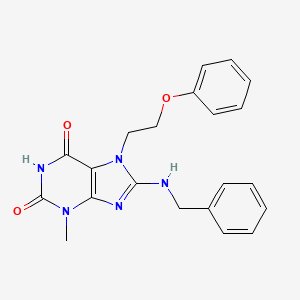

8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a substituted purine-2,6-dione derivative characterized by:

- N3-methyl group: Enhances stability and modulates electronic properties.

- 7-(2-phenoxyethyl) substituent: A phenoxyethyl chain that may influence lipophilicity and receptor binding.

This compound belongs to a class of purine-diones studied for their diverse pharmacological activities, including kinase inhibition (e.g., Eg5 ATPase) and antidiabetic applications .

Properties

IUPAC Name |

8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-25-18-17(19(27)24-21(25)28)26(12-13-29-16-10-6-3-7-11-16)20(23-18)22-14-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,22,23)(H,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEOALSRRKHBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476481-68-2 | |

| Record name | 8-(BENZYLAMINO)-3-METHYL-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the benzylamino, methyl, and phenoxyethyl groups through various substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

Structural Characteristics

The molecular formula of 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is C18H20N4O3. Its structure features a purine core substituted with a benzylamino group and a phenoxyethyl moiety, which contributes to its biological activity.

Adenosine Receptor Modulation

One of the primary applications of this compound lies in its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes including neurotransmission, immune response, and cardiovascular function. Research indicates that derivatives of this compound exhibit selective binding to adenosine A2A receptors, which are implicated in neuroprotective effects and anti-inflammatory responses.

Case Study:

A study investigated several derivatives of purine compounds as potential adenosine receptor agonists. The findings revealed that modifications at the benzylamino position significantly influenced receptor selectivity and affinity. Compounds similar to 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione demonstrated high selectivity for A2A receptors with Ki values in the nanomolar range .

Neuroprotection

Due to its ability to selectively activate A2A receptors, this compound may have therapeutic implications in neurodegenerative diseases such as Parkinson's disease. The modulation of adenosine signaling pathways can lead to reduced neuronal apoptosis and improved motor function.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds targeting adenosine receptors suggest potential applications in treating inflammatory conditions. By inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways, 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione could serve as a lead compound for developing new anti-inflammatory drugs.

Summary of Research Findings

Mechanism of Action

The mechanism of action of 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent significantly impacts physicochemical and biological properties. Key analogues include:

*Estimated based on structural similarity to (C22H23N5O2 with added phenoxyethyl oxygen).

Key Insights :

Substituent Variations at Position 8

The 8-position modulates electronic and steric interactions:

Key Insights :

- Hydrogen Bonding: The benzylamino group in the target compound may enhance target binding compared to non-polar alkyl chains (e.g., butylamino) .

Physical and Spectral Properties

Comparative data for representative analogues:

Biological Activity

8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its complex structure and potential biological activities. This compound features a benzylamino group at the 8-position, a 3-methyl group, and a 2-phenoxyethyl substituent at the 7-position. The unique combination of these substituents may enhance its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 391.4 g/mol. The structural characteristics include:

- Purine Core : Central to its biological activity.

- Benzylamino Group : Potentially enhances lipophilicity and cellular uptake.

- Phenoxyethyl Group : May influence the compound's reactivity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N5O3 |

| Molecular Weight | 391.4 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Biological Activity

Research has indicated that compounds structurally related to 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound can be attributed to its functional groups which may interact with enzymes or receptors in unique ways.

Antimicrobial Activity

Studies have shown that purine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this one have been tested against various bacterial strains with promising results. The benzylamino group is particularly noted for enhancing antimicrobial efficacy.

Anticancer Properties

The anticancer potential of purine derivatives has been extensively studied. Research indicates that the presence of specific substituents can lead to increased apoptosis in cancer cells. In vitro studies involving similar compounds have demonstrated their ability to inhibit cell proliferation in several cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties of purine derivatives are also noteworthy. Compounds with similar structures have been shown to reduce inflammatory markers in cellular models, suggesting that 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione could exhibit similar effects.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various purine derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with benzylamino substitutions showed higher inhibition zones compared to those without such modifications.

Case Study 2: Anticancer Activity

A research article in Cancer Letters reported on the effects of purine derivatives on human cancer cell lines. The study found that compounds with similar structural features induced significant apoptosis in breast cancer cells (MCF-7) through mitochondrial pathways.

Case Study 3: Anti-inflammatory Mechanisms

Research published in the European Journal of Pharmacology explored the anti-inflammatory mechanisms of purine derivatives in vivo. The study demonstrated that certain derivatives significantly decreased levels of pro-inflammatory cytokines in animal models of inflammation.

Q & A

Q. What are the standard synthetic routes for 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione?

Methodological Answer: The synthesis typically involves sequential alkylation and substitution reactions. For example:

- Step 1: Alkylation of theophylline derivatives at the N7 position using 2-phenoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduction of the benzylamino group at the C8 position via nucleophilic substitution with benzylamine, often requiring elevated temperatures (80–100°C) and polar aprotic solvents . Key Confirmation: Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane), and purity is assessed using HPLC .

Table 1: Comparative Synthesis Protocols

| Step | Reagents/Conditions | Yield (%) | Confirmation Method | Source |

|---|---|---|---|---|

| N7-Alkylation | 2-Phenoxyethyl chloride, K₂CO₃, DMF, 80°C | 65–70 | TLC, ¹H NMR | |

| C8-Substitution | Benzylamine, DMSO, 100°C, 12h | 50–55 | LC-MS, ¹³C NMR |

Q. How is structural integrity confirmed post-synthesis?

Methodological Answer: Multi-spectroscopic and chromatographic techniques are employed:

- ¹H/¹³C NMR: Assign peaks for benzylamino (δ 4.3–4.5 ppm, -CH₂-), phenoxyethyl (δ 3.6–4.0 ppm, -OCH₂-), and purine-dione backbone (δ 7.8–8.2 ppm, aromatic protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 412.18) .

- Chromatography: HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What are the solubility properties, and how do they influence experimental design?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility impacts:

- In vitro assays: Use DMSO stock solutions (≤1% v/v to avoid cytotoxicity).

- Crystallization: Ethanol/water mixtures (70:30) yield crystals for X-ray diffraction . Note: Storage at –20°C in anhydrous DMSO prevents hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Systematic optimization involves:

- Solvent Screening: Replace DMF with acetonitrile to reduce side reactions .

- Catalysis: Add KI (10 mol%) to enhance alkylation efficiency via halide exchange .

- Temperature Control: Lower reaction temperature (60°C) with microwave assistance to reduce decomposition . Validation: Design a fractional factorial experiment (e.g., varying solvent, catalyst, temperature) and analyze via ANOVA .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer: Focus on modifying substituents and evaluating biological activity:

- Variable Groups: Replace benzylamino with other amines (e.g., cyclopentylamino ) or alter the phenoxyethyl chain (e.g., halogenated analogs ).

- Assays: Test adenosine receptor binding (radioligand displacement) and phosphodiesterase inhibition (cAMP/cGMP assays) . Table 2: SAR Design Framework

| Modification | Biological Target | Assay Type | Expected Outcome |

|---|---|---|---|

| C8-Benzylamino | A₁ Adenosine Receptor | Competitive Binding (³H-CCPA) | Ki < 100 nM |

| N7-Phenoxyethyl | PDE4 Enzyme | Fluorescent cAMP Hydrolysis | IC₅₀ < 1 µM |

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from assay variability or metabolite interference. Mitigation strategies:

- Standardize Assays: Use identical cell lines (e.g., HEK293 for receptors) and positive controls (e.g., theophylline for PDE inhibition) .

- Metabolite Profiling: Incubate the compound with liver microsomes and analyze via LC-MS to identify active/inactive metabolites .

- Statistical Validation: Apply Bland-Altman analysis to compare inter-laboratory results .

Q. What computational methods predict target interactions?

Methodological Answer:

Q. How to evaluate environmental stability and degradation pathways?

Methodological Answer: Follow OECD guidelines for environmental fate studies:

Q. What analytical techniques quantify purity and impurities?

Methodological Answer:

Q. How to investigate metabolic pathways in biological systems?

Methodological Answer:

- In vitro Metabolism: Incubate with human liver microsomes (HLMs) + NADPH; identify phase I metabolites (e.g., hydroxylation, N-dealkylation) via UPLC-MS/MS .

- Enzyme Inhibition: Test CYP450 isoform selectivity (e.g., CYP3A4, CYP2D6) using fluorescent substrates .

- In vivo Studies: Administer ¹⁴C-labeled compound to rodents; quantify excretion in urine/feces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.